

Tributyltin methoxide molecular weight and formula

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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772

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An In-depth Technical Guide on **Tributyltin Methoxide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin methoxide (TBTM) is an organotin compound with significant applications in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways affected by tributyltin (TBT) compounds. Quantitative data are presented in a structured format, and key processes are visualized using diagrams to facilitate understanding for research, scientific, and drug development applications.

Physicochemical Properties of Tributyltin Methoxide

Tributyltin methoxide is a clear, colorless liquid that is sensitive to moisture.^{[1][2]} It serves as a mild methoxide source with strong nucleophilic properties, which reduces the likelihood of inducing elimination reactions in organic synthesis.^{[2][3]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C13H30OSn	[1][4][5][6]
Molecular Weight	321.09 g/mol	[1][4][5][7]
CAS Number	1067-52-3	[1][5][7]
IUPAC Name	tributyl(methoxy)stannane	[1][5]
Appearance	Clear colorless liquid	[1][2]
Density	1.115 g/mL at 25 °C	[1][2][8]
Boiling Point	97-97.5 °C at 0.06 mm Hg	[1][2][8]
Flash Point	99 °C (210.2 °F)	[1][8]
Refractive Index	n ₂₀ /D 1.472	[1][2][8]
Solubility	Soluble in common organic solvents	[2][3]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[2]

Experimental Protocols: Synthesis of Tributyltin Methoxide

The synthesis of **tributyltin methoxide** is typically achieved through the nucleophilic substitution of tributyltin chloride with sodium methoxide.[9]

General Synthesis Procedure

Objective: To synthesize **tributyltin methoxide** via nucleophilic substitution.

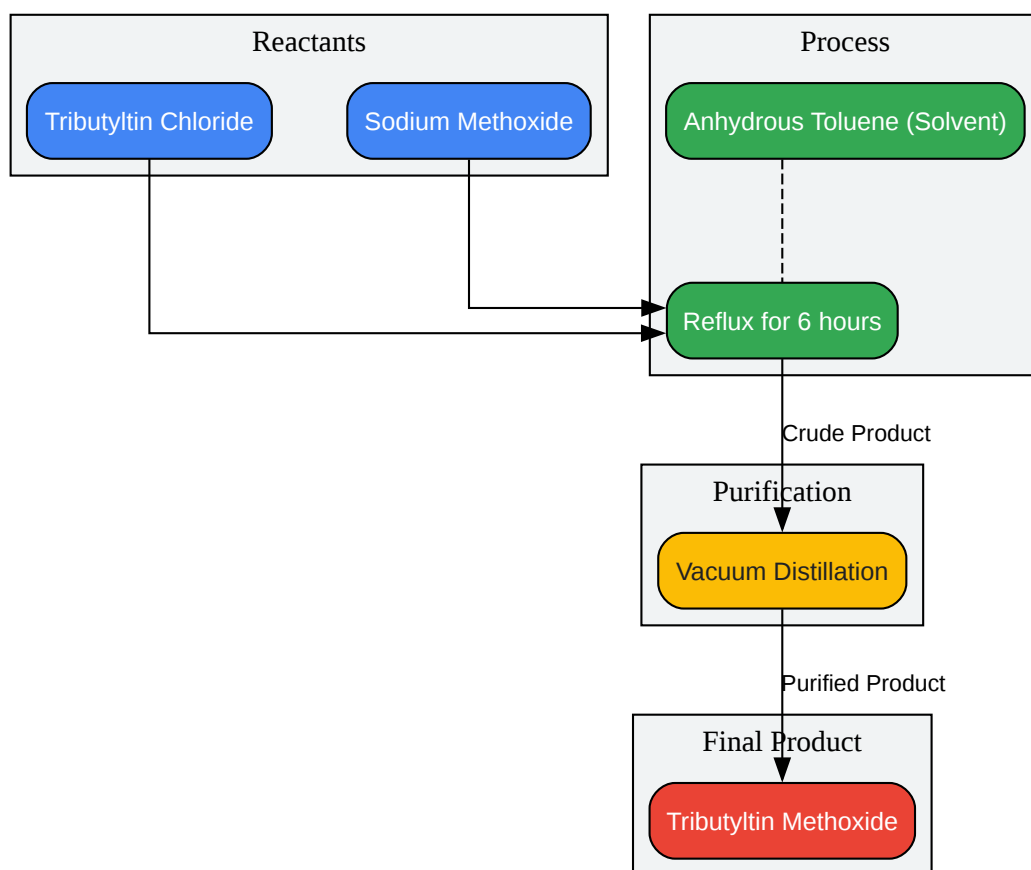
Reactants:

- Tributyltin chloride (Bu₃SnCl)
- Sodium methoxide (NaOCH₃)

- Anhydrous Toluene (Solvent)

Methodology:

- The reaction is conducted in anhydrous toluene under reflux conditions.[\[9\]](#)
- Sodium methoxide is added to a solution of tributyltin chloride in anhydrous toluene.
- The reaction mixture is heated to reflux and maintained for approximately 6 hours.[\[9\]](#)
- Following the reaction period, the resulting sodium chloride precipitate is removed from the mixture.
- The final product, **tributyltin methoxide**, is purified from the solution by vacuum distillation.
[\[9\]](#)
- The chemical structure of the purified compound is confirmed using proton nuclear magnetic resonance spectroscopy (^1H NMR) and Fourier transform infrared spectroscopy (FT-IR).[\[9\]](#)



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Caption: Workflow for the synthesis of **Tributyltin Methoxide**.

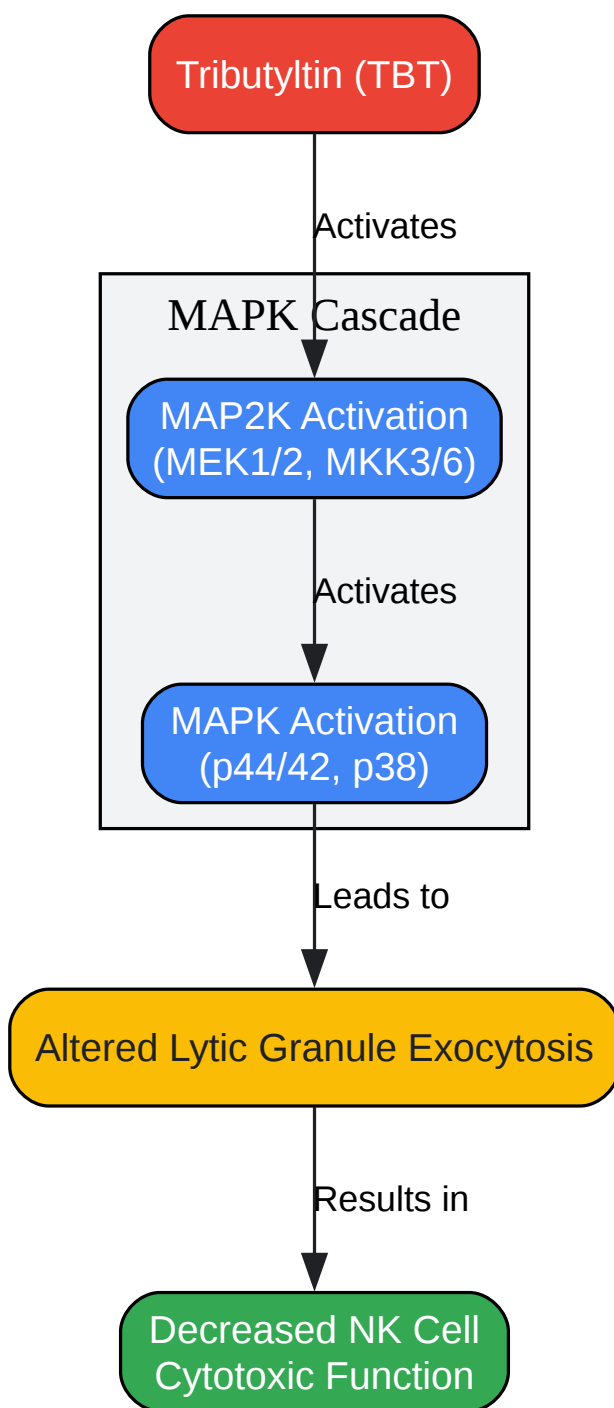
Biological Activity and Signaling Pathways

Tributyltin (TBT) compounds are recognized as endocrine disruptors that can interfere with various biological processes, including reproduction and growth.^[10] They have been shown to impact crucial cellular signaling pathways.

Impact on MAPK Signaling in Natural Killer (NK) Cells

Studies on human Natural Killer (NK) cells have shown that TBT exposure can alter the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for the cytotoxic function of these immune cells.^[11]

Exposure to TBT leads to the activation (phosphorylation) of MAPK Kinases (MAP2Ks), specifically MEK1/2 and MKK3/6.^[11] This in turn activates the downstream MAPKs, p44/42 and p38.^[11] Despite this activation of pathway components that are normally associated with lytic granule release, TBT ultimately causes a decrease in the cytotoxic function of NK cells.^[11] This suggests that TBT alters the lytic granule exocytosis pathway at or above the level of MAP2K, leading to impaired immune function.^[11]



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